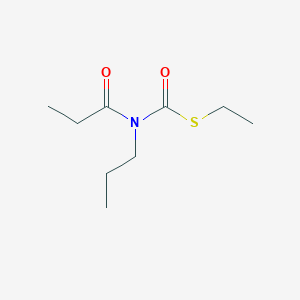

S-Ethyl propanoyl(propyl)carbamothioate

Description

Chemical Identity: S-Ethyl propanoyl(propyl)carbamothioate, commonly known by its IUPAC name S-Ethyl N-[3-(dimethylamino)propyl]carbamothioate (CAS No. 19622-19-6), is a thiocarbamate derivative. Its molecular formula is C₈H₁₈N₂OS, and it is recognized under the ISO common name prothiocarb .

Applications:

Prothiocarb is primarily employed as a fungicide, effective against soil-borne pathogens such as Pythium and Phytophthora species. Its mode of action involves inhibiting fungal cell division and membrane synthesis, making it critical in agricultural and horticultural practices .

Structural Features:

The compound consists of:

- An S-ethyl group (C₂H₅S–) linked to a thiocarbamate backbone.

- A 3-(dimethylamino)propyl substituent on the nitrogen atom, enhancing its solubility and systemic activity in plants .

Properties

CAS No. |

189688-00-4 |

|---|---|

Molecular Formula |

C9H17NO2S |

Molecular Weight |

203.30 g/mol |

IUPAC Name |

S-ethyl N-propanoyl-N-propylcarbamothioate |

InChI |

InChI=1S/C9H17NO2S/c1-4-7-10(8(11)5-2)9(12)13-6-3/h4-7H2,1-3H3 |

InChI Key |

BUXCRJNNHWGAQV-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C(=O)CC)C(=O)SCC |

Origin of Product |

United States |

Preparation Methods

O-Alkyl to S-Alkyl Thiocarbamate Isomerization

One of the most efficient and widely documented methods for synthesizing S-Ethyl propanoyl(propyl)carbamothioate involves the isomerization of corresponding O-alkyl thiocarbamates.

Table 1: Optimal Conditions for O-Alkyl to S-Alkyl Isomerization

| Parameter | Optimal Range | Preferred Condition |

|---|---|---|

| Temperature | 130-180°C | 150-170°C |

| Catalyst | Dialkyl sulfates | Dimethyl or diethyl sulfate |

| Duration | 40-90 minutes | 80 minutes |

| Atmosphere | Inert | Nitrogen |

| Yield | 65-92% | ~90% |

Procedure:

- Add 0.5 moles of O-ethyl propanoyl(propyl)thiocarbamate to a round-bottomed flask

- Add 4.5-5.0 g of diethyl sulfate as catalyst

- Heat the mixture under reflux at 160°C for 80 minutes

- Monitor reaction progress via ultraviolet spectroscopy (the characteristic absorption at 250 nm gradually decreases)

- Cool the reaction mixture and separate the phases

- Distill the upper phase under vacuum (typical boiling point: 122-124°C at 19 mmHg)

- Collect and analyze the purified product

This method represents a significant improvement over historical approaches as it eliminates the need for toxic reagents such as phosgene and can be performed without maintaining strictly anhydrous conditions.

Carbamoyl Chloride and Sodium Alkanethiolate Method

This traditional approach involves the reaction between a carbamoyl chloride and sodium ethanethiolate.

Procedure:

- Prepare propanoyl(propyl)carbamoyl chloride by reacting propanoyl(propyl)amine with phosgene in the presence of an acid-binding agent

- Prepare sodium ethanethiolate by reacting ethanethiol with metallic sodium

- React the carbamoyl chloride with sodium ethanethiolate in an organic solvent (typically toluene or xylene)

- Maintain anhydrous conditions throughout the reaction

- Isolate the product through appropriate separation techniques

While effective, this method has several drawbacks, including the use of highly toxic phosgene, the requirement for strictly anhydrous conditions, and the use of flammable and hazardous organic solvents.

Modern Synthetic Approaches

Carbon Oxysulfide Route

A more contemporary method involves using carbon oxysulfide as a key reagent.

Table 2: Carbon Oxysulfide Method Parameters

| Reagent | Amount | Function |

|---|---|---|

| Propanoyl(propyl)amine | 1.0 equiv. | Substrate |

| Carbon oxysulfide | 1.1-1.2 equiv. | Carbonylation agent |

| Diethyl sulfate | 1.2-1.5 equiv. | Alkylating agent |

| Reaction temperature | 0-10°C initially, then 20-30°C | Temperature control |

| Duration | 2-4 hours for initial reaction, 4-6 hours for alkylation | Time management |

Procedure:

- Cool propanoyl(propyl)amine in a suitable reactor

- Introduce carbon oxysulfide under cooling conditions

- Form the dialkylammonium dialkylthiocarbamate intermediate

- Add diethyl sulfate to alkylate the intermediate

- Allow the reaction to proceed at ambient temperature

- Isolate the product through distillation or other purification methods

This method avoids the use of phosgene but still requires careful handling of carbon oxysulfide.

Direct Synthesis from Thiol and Propanoyl(propyl)isocyanate

This alternative approach involves the direct reaction between ethanethiol and propanoyl(propyl)isocyanate.

Procedure:

- Prepare propanoyl(propyl)isocyanate from propanoyl(propyl)amine and phosgene or triphosgene

- React the isocyanate with ethanethiol in the presence of a suitable base catalyst

- Maintain temperature between 0-25°C

- Allow the reaction to proceed for 4-6 hours

- Purify the product through standard techniques such as distillation

The reaction typically proceeds with yields of 70-85% but requires careful handling of isocyanate intermediates.

Copper-Catalyzed Synthetic Route

Recent advancements have enabled a copper-catalyzed approach to synthesizing thiocarbamate compounds.

Table 3: Copper-Catalyzed Reaction Components

| Component | Specification | Quantity |

|---|---|---|

| Arylboronic acid | Phenylboronic acid | 1.0 equiv. |

| Propanoyl(propyl)amine | Secondary amine | 1.2 equiv. |

| Carbon disulfide | Sulfonation agent | 1.5 equiv. |

| Copper salt | Cu(OAc)₂ or CuI | 10 mol% |

| Base | K₂CO₃ or Cs₂CO₃ | 2.0 equiv. |

| Solvent | Acetonitrile or DMF | - |

| Temperature | 60-120°C | - |

| Reaction time | 10-24 hours | - |

Procedure:

- Combine arylboronic acid, propanoyl(propyl)amine, and carbon disulfide in an organic solvent

- Add copper salt and base as catalysts

- Stir the mixture at 60-120°C for 10-24 hours

- Cool the reaction mixture to room temperature

- Filter the reaction solution and evaporate the solvent under reduced pressure

- Purify the crude product by column chromatography to obtain the dithiocarbamate product

This method can be adapted for the synthesis of this compound by using appropriate reagents and reaction conditions.

Oxidative Synthesis Considerations

Research has shown that this compound can also be formed through oxidation reactions involving simpler thiocarbamate precursors.

Atmospheric oxidation studies have demonstrated that hydrogen abstraction from C-H bonds adjacent to the thiocarbamate group, followed by reaction with oxygen, can lead to the formation of propanoyl-containing thiocarbamates.

Key Oxidation Pathways:

- OH radical addition to the nitrogen atom

- Hydrogen abstraction from C-H bonds close to the nitrogen of the thiocarbamate group

- Formation of peroxy radicals followed by loss of HO₂

- Conversion to the propanoyl derivative

The oxidation pathway was confirmed through identification of intermediates such as S-benzyl formyl(propyl)carbamothioate and S-benzyl propanoyl(propyl)carbamothioate in atmospheric oxidation studies.

Analytical Methods for Product Verification

Spectroscopic Characterization

Table 4: Key Spectroscopic Features of this compound

| Analytical Method | Key Features | Characteristic Values |

|---|---|---|

| ¹H NMR (CDCl₃) | Ethyl CH₃ triplet | δ 1.25-1.30 ppm |

| Ethyl CH₂ quartet | δ 2.85-2.95 ppm | |

| Propanoyl CH₃ triplet | δ 1.15-1.20 ppm | |

| Propanoyl CH₂ quartet | δ 2.30-2.40 ppm | |

| Propyl CH₃ triplet | δ 0.90-0.95 ppm | |

| Propyl CH₂ multiplet | δ 1.50-1.70 ppm | |

| N-CH₂ multiplet | δ 3.30-3.50 ppm | |

| ¹³C NMR (CDCl₃) | C=O | δ 172-174 ppm |

| C-S | δ 22-24 ppm | |

| N-C | δ 46-48 ppm | |

| IR | C=O stretch | 1650-1680 cm⁻¹ |

| C-S stretch | 600-700 cm⁻¹ | |

| C-N stretch | 1200-1300 cm⁻¹ | |

| MS | Molecular ion | m/z calculated for C₉H₁₇NO₂S |

| Fragment ions | Common fragments at m/z 116, 88, 72 |

Chromatographic Analysis

Gas chromatography-mass spectrometry (GC-MS) analysis is especially useful for confirming the purity and identity of this compound. Standard conditions include:

- Column: DB-5 capillary column (30 m × 0.25 mm, 0.25 μm film thickness)

- Temperature program: 100°C (2 min) to 280°C (15 min) at 15°C/min

- Carrier gas: Helium at 1 mL/min

- Typical retention time: 7-8 minutes under these conditions

- MS detection: Full scan mode (m/z 50-350)

High-performance liquid chromatography (HPLC) can also be employed using:

- Column: C18 reverse phase

- Mobile phase: Acetonitrile/water gradient

- Detection: UV at 220-240 nm

Purification Techniques

Purification of this compound typically involves the following methods:

- Vacuum distillation : The compound typically distills at 122-124°C under 19 mmHg pressure

Column chromatography :

- Stationary phase: Silica gel

- Mobile phase: Hexane/ethyl acetate mixture (typically 4:1)

- Rf value: 0.35-0.40 in 4:1 hexane/ethyl acetate

Recrystallization :

- Solvent system: Ethanol/water

- Typical recovery: 85-90%

Applications and Properties

This compound has several important applications, including:

- Agricultural applications as a selective herbicide

- Intermediate in organic synthesis

- Research tool in mechanistic studies of atmospheric oxidation

Table 5: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical state | Colorless to pale yellow liquid |

| Molecular weight | Calculated based on C₉H₁₇NO₂S |

| Boiling point | 122-124°C at 19 mmHg |

| Refractive index (n²⁰ᴅ) | 1.4750-1.4780 |

| Density | 0.98-1.02 g/cm³ at 20°C |

| Solubility | Poorly soluble in water, highly soluble in organic solvents |

| Stability | Stable under normal conditions, sensitive to strong oxidizing agents |

Chemical Reactions Analysis

Types of Reactions: S-Ethyl propanoyl(propyl)carbamothioate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its corresponding thiol.

Substitution: Nucleophilic substitution reactions can replace the ethyl or propyl groups with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base

Major Products:

Oxidation Products: Sulfoxides and sulfones

Reduction Products: Corresponding thiols

Substitution Products: Various alkyl or aryl derivatives

Scientific Research Applications

S-Ethyl propanoyl(propyl)carbamothioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of other thiocarbamates and related compounds.

Biology: Studied for its effects on enzyme inhibition and potential use as a biochemical tool.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized as a herbicide and pesticide due to its ability to inhibit specific enzymes in plants and pests

Mechanism of Action

The mechanism of action of S-Ethyl propanoyl(propyl)carbamothioate involves the inhibition of specific enzymes, particularly those involved in the biosynthesis of essential amino acids in plants and pests. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This leads to the disruption of metabolic pathways and ultimately the death of the target organism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamothioate Derivatives

Carbamothioates share the general structure R¹SC(O)NR²R³ , where variations in substituents (R¹, R², R³) dictate their biological activity and environmental behavior.

Table 1: Comparison of Key Carbamothioates

Key Structural and Functional Differences :

- Prothiocarb vs. EPTC/Butylate: The 3-(dimethylamino)propyl group in prothiocarb increases polarity, enhancing its systemic mobility in plants compared to EPTC’s hydrophobic dipropyl groups. This structural distinction underpins prothiocarb’s fungicidal activity versus the herbicidal action of EPTC/butylate. Degradation: EPTC and butylate exhibit "enhanced degradation" in soils with prior herbicide applications due to microbial adaptation, reducing their efficacy over time . Prothiocarb’s degradation pathways are less documented but likely involve hydrolysis of the thiocarbamate bond.

Thiocarbonate and Phosphonothiolate Analogues

Table 2: Thiocarbonate and Phosphonothiolate Compounds

Research Findings and Practical Implications

- Resistance Management : Prothiocarb’s niche as a fungicide reduces cross-resistance risks compared to widely used herbicides like EPTC .

Q & A

Q. What analytical methods are recommended for quantifying S-ethyl propanoyl(propyl)carbamothioate in soil samples, and how do they address matrix interference?

Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) is widely used due to its sensitivity and specificity. Soil extracts require cleanup via solid-phase extraction (SPE) using C18 cartridges to remove humic acids and other interferents. Calibration standards should be matrix-matched to account for ion suppression/enhancement effects. Validation via spike-recovery experiments (70–120% recovery) ensures accuracy in complex matrices .

Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?

The compound is typically synthesized via nucleophilic substitution between 3-(dimethylamino)propylamine and ethyl chlorothioformate. Key steps include:

- Maintaining anhydrous conditions (e.g., using molecular sieves) to prevent hydrolysis of the thiocarbamate group.

- Slow addition of the amine to the chloroformate at 0–5°C to minimize side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product (>95% purity). Yield improvements (up to 85%) are achievable by optimizing stoichiometry (1:1.2 molar ratio of amine to chloroformate) .

Q. What are the primary degradation pathways of this compound in aerobic soils, and how are they experimentally validated?

Aerobic degradation occurs via microbial hydrolysis of the thiocarbamate group, producing CO₂, ethyl mercaptan, and 3-(dimethylamino)propylamine. Experimental validation involves:

- Soil microcosm studies : Incubating soil samples with -labeled compound and monitoring evolution.

- LC-HRMS : Identifying transient metabolites like sulfonic acid derivatives.

- Microbial inhibition tests : Comparing degradation rates in sterilized vs. non-sterilized soils to confirm biotic pathways .

Advanced Research Questions

Q. How do conflicting reports on soil half-life (t₁/₂) of this compound arise, and what experimental variables resolve these discrepancies?

Discrepancies in reported t₁/₂ (e.g., 7–45 days) stem from differences in:

- Soil organic matter (SOM) : Higher SOM accelerates adsorption, reducing bioavailability.

- Microbial community composition : Prior exposure to thiocarbamates (e.g., EPTC) enriches degraders, shortening t₁/₂.

- pH : Alkaline soils (pH >8) promote hydrolysis. To resolve contradictions, conduct parallel experiments across soil types with standardized parameters (e.g., 25°C, 60% water-holding capacity) and use -labeling to track non-extractable residues .

Q. What experimental designs effectively isolate the phytotoxic mechanism of this compound in monocot vs. dicot species?

A tiered approach is recommended:

- In vitro assays : Measure inhibition of acetyl-CoA carboxylase (ACCase) in chloroplast isolates, as ACCase is critical for fatty acid synthesis in monocots.

- Whole-plant studies : Apply sublethal doses to compare morphological effects (e.g., chlorosis in wheat vs. necrosis in mustard).

- Transcriptomics : Identify differentially expressed genes (e.g., lipid biosynthesis genes in monocots) using RNA-seq. This reveals species-specific metabolic disruptions .

Q. How can researchers differentiate between abiotic and biotic degradation contributions in field conditions, and what statistical models validate these contributions?

Use dual-labeled isotopes ( and ) to trace biotic vs. abiotic pathways. For example:

- Biotic : release correlates with microbial activity.

- Abiotic : Hydrolysis products (e.g., ethyl mercaptan) detected via headspace GC-MS in sterilized controls. Statistical validation employs mixed-effects models to partition variance between microbial biomass (PLFA data) and environmental factors (pH, temperature) .

Methodological Challenges and Solutions

Q. What strategies mitigate the instability of this compound during long-term storage in laboratory settings?

Q. How can contradictory data on metabolite toxicity (e.g., 3-(dimethylamino)propylamine) be reconciled across studies?

Discrepancies often arise from varying test organisms (e.g., Daphnia magna vs. soil nematodes). Standardize assays using:

- OECD guidelines : Acute toxicity tests (e.g., OECD 201 for algae).

- Metabolite quantification : Use isotopically labeled internal standards to ensure accurate LC-MS/MS measurements.

- Cross-species sensitivity analysis : Apply read-across models to extrapolate toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.